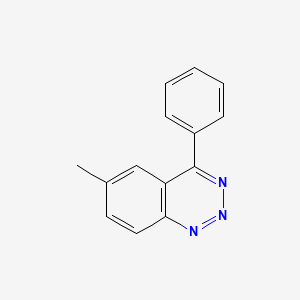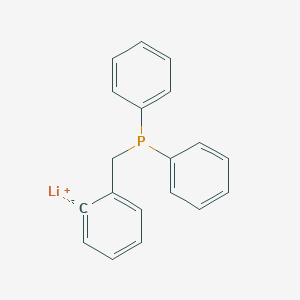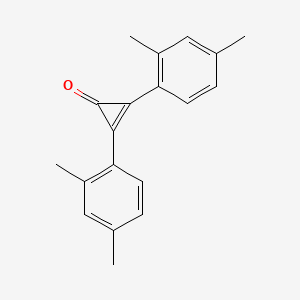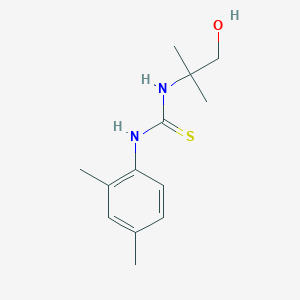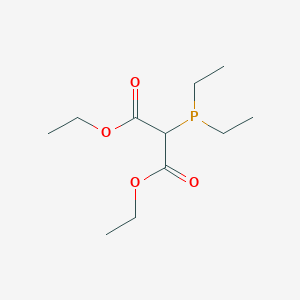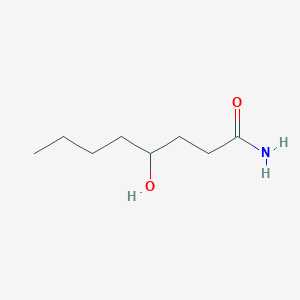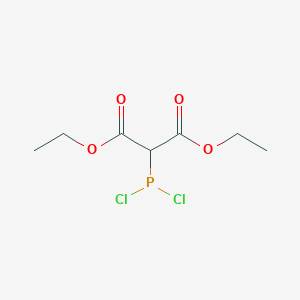
Diethyl (dichlorophosphanyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (dichlorophosphanyl)propanedioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dichlorophosphanyl group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (dichlorophosphanyl)propanedioate typically involves the reaction of diethyl propanedioate with a phosphorus-containing reagent. One common method is the reaction of diethyl propanedioate with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions, typically at low temperatures, to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (dichlorophosphanyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The dichlorophosphanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized phosphorus species.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphanyl derivatives.
Oxidation Reactions: Phosphine oxides and related compounds.
Reduction Reactions: Phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (dichlorophosphanyl)propanedioate has several applications in scientific research:
Biology: The compound is studied for its potential use in the development of phosphorus-based drugs and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl (dichlorophosphanyl)propanedioate involves the interaction of the dichlorophosphanyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A related compound with similar structural features but without the dichlorophosphanyl group.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester functionality.
Malonic acid: The parent compound from which diethyl malonate and its derivatives are synthesized.
Uniqueness
Diethyl (dichlorophosphanyl)propanedioate is unique due to the presence of the dichlorophosphanyl group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other malonate derivatives and makes it valuable for specific synthetic and research purposes.
Eigenschaften
CAS-Nummer |
58871-28-6 |
|---|---|
Molekularformel |
C7H11Cl2O4P |
Molekulargewicht |
261.04 g/mol |
IUPAC-Name |
diethyl 2-dichlorophosphanylpropanedioate |
InChI |
InChI=1S/C7H11Cl2O4P/c1-3-12-6(10)5(14(8)9)7(11)13-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
JCPICDZOAXVFDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)P(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


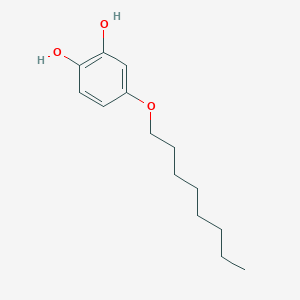
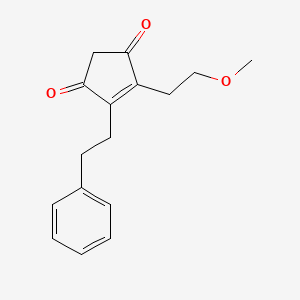
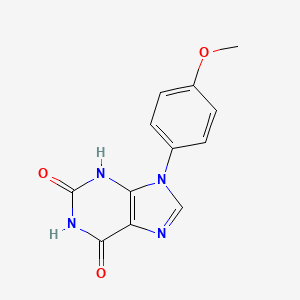
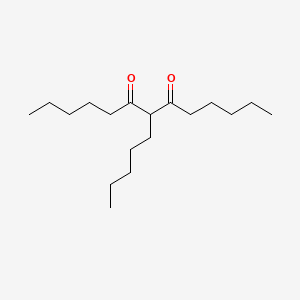
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
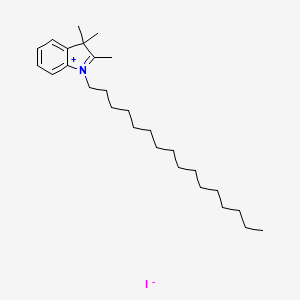
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
